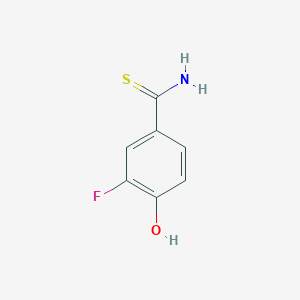

3-Fluoro-4-hydroxybenzene-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLAXIAWOZBWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Hydroxybenzene 1 Carbothioamide and Its Analogs

Established Synthetic Routes to Carbothioamides

The conversion of a carbonyl group or its equivalent into a thiocarbonyl group is the cornerstone of thioamide synthesis. Several robust methodologies have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Thionation Methodologies of Amides or Related Carbonyl Compounds

The most direct and widely employed method for synthesizing thioamides is the thionation of the corresponding amide precursor, in this case, 3-fluoro-4-hydroxybenzamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom using a specialized thiating reagent.

Historically, phosphorus pentasulfide (P₄S₁₀), sometimes referred to as Berzelius reagent, was a common choice. chemrxiv.orgnih.gov However, its use is often hampered by harsh reaction conditions, such as high temperatures and the use of dry, high-boiling solvents like pyridine (B92270) or xylene, which can limit its applicability for sensitive substrates. nih.gov

To address these limitations, a variety of milder and more soluble thiating agents have been developed. The most prominent among these is Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. nih.govorganic-chemistry.org It is known for its efficiency and often provides cleaner reactions with higher yields under more moderate conditions. nih.gov Other modern reagents and systems have also been introduced to further improve the process. For instance, a combination of phosphorus trichloride (B1173362) (PSCl₃), water, and triethylamine (B128534) (Et₃N) under solvent-free microwave irradiation offers a rapid and efficient protocol for thionating various carbonyl compounds, including amides. organic-chemistry.org More recently, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt has been reported as a novel thiating reagent that facilitates the one-pot transformation of N-aryl benzamides to their thioamide counterparts at room temperature in short reaction times. nih.gov

Table 1: Comparison of Common Thionation Reagents for Amide Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature (reflux in pyridine, toluene (B28343), or xylene) | Readily available, potent | Harsh conditions, poor functional group tolerance, generation of side products | chemrxiv.orgnih.gov |

| Lawesson's Reagent | Reflux in THF, toluene, or dioxane | Milder conditions, higher yields, cleaner reactions | Stoichiometric byproduct formation | nih.govorganic-chemistry.orgnih.gov |

| PSCl₃/H₂O/Et₃N | Solvent-free, microwave irradiation | Rapid, efficient, clean | Requires specialized microwave equipment | organic-chemistry.org |

| N-isopropyldithiocarbamate salt | Room temperature in acetonitrile (B52724) | Mild conditions, short reaction times, one-pot procedure, high yields | Primarily demonstrated for N-aryl benzamides | nih.gov |

Nucleophilic Addition Approaches to Isothiocyanates or Related Substrates

An alternative strategy for thioamide synthesis involves the reaction of organometallic reagents or other nucleophiles with isothiocyanates. While highly effective for producing N-substituted thioamides, this method is not directly applicable to the synthesis of primary thioamides like 3-Fluoro-4-hydroxybenzene-1-carbothioamide, which lacks a substituent on the nitrogen atom.

However, related methodologies built on nucleophilic addition principles are relevant. The Willgerodt-Kindler reaction, for example, is a classic method that typically transforms an aryl alkyl ketone into a terminal thioamide. chemrxiv.org The reaction generally involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. chemrxiv.orgmdpi.com This paradigm has been expanded to include aldehydes as substrates. mdpi.com A catalyst-free and solvent-free Willgerodt-Kindler reaction has been developed for preparing aryl thioamides in good yields, highlighting the method's evolution towards more environmentally benign conditions. mdpi.com

Multicomponent Reaction Paradigms for Thioamide Formation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single, one-pot operation. nih.govbohrium.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgmdpi.com

Several MCRs have been adapted for thioamide synthesis. A prominent example is a three-component reaction involving a substituted benzaldehyde, a primary amine, and elemental sulfur. mdpi.com This approach, a variation of the Kindler thioamide synthesis, can be enhanced by microwave heating to shorten reaction times. organic-chemistry.org Another innovative three-component strategy utilizes aryl aldehydes, N,N-dimethylformamide (DMF), and thiourea (B124793) as the sulfur source under transition-metal-free conditions to produce aryl thioamides. nih.gov This method is notable for its tolerance of various functional groups. nih.gov

For the synthesis of N-substituted thioamides, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly valuable. nih.govmdpi.com In a variation of the Ugi reaction, a thioacid can be used as the acidic component to directly yield endothiopeptides. organic-chemistry.org These reactions showcase the convergent power of MCRs, where multiple bonds are formed in a single synthetic transformation. nih.gov

Table 2: Selected Multicomponent Reactions for Thioamide Synthesis

| Reaction Name/Type | Components | General Product | Key Features | Citations |

|---|---|---|---|---|

| Kindler Reaction | Aldehyde, Amine, Elemental Sulfur | N-Substituted Thioamide | Can be performed solvent-free and under microwave irradiation | organic-chemistry.orgmdpi.com |

| Thiourea-based MCR | Aryl aldehyde, DMF, Thiourea | Primary Aryl Thioamide | Transition-metal-free, good functional group tolerance | nih.gov |

| Ugi Reaction (Thio-variant) | Aldehyde/Ketone, Amine, Isocyanide, Thioacid | α-Acylamino Thioamide | High convergence, builds complex peptide-like structures | organic-chemistry.orgnih.gov |

| Decarboxylative MCR | Arylacetic acid, Amine, Elemental Sulfur | N-Substituted Thioamide | Catalyst- and solvent-free, constructs C-N bond via decarboxylation | mdpi.com |

Approaches for Introducing Fluorine and Hydroxyl Groups onto Aromatic Rings

The synthesis of the target molecule relies on a correctly substituted aromatic precursor. The introduction of fluorine and hydroxyl groups onto a benzene (B151609) ring can be achieved through various strategic approaches, either by functionalizing a simple aromatic starting material or by building the ring with the substituents already in place.

Electrophilic and Nucleophilic Fluorination Techniques

The installation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals. researchgate.net This can be accomplished through either electrophilic or nucleophilic pathways. alfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic "F+" source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and effective for this purpose. alfa-chemistry.comwikipedia.org Prominent examples include Selectfluor and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.org While effective, the direct electrophilic fluorination of highly activated rings like phenols can sometimes lead to challenges with regioselectivity and potential dearomatization. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) offers a powerful alternative, particularly for electron-deficient aromatic rings. acs.org This method involves the displacement of a good leaving group, such as a nitro (-NO₂) or a halide group, by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). acs.orgnih.gov The reaction is often facilitated by activating groups positioned ortho or para to the leaving group. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully displaced by a fluoride anion. researchgate.netnih.gov The activation provided by pyridine N-oxides has also been shown to dramatically increase the reactivity of halopyridines towards nucleophilic fluorination. nih.gov

A modern and increasingly important method is the deoxyfluorination of phenols . nih.gov This transformation converts the readily available hydroxyl group of a phenol (B47542) into a fluorine atom. One approach involves a two-step sequence where the phenol is first converted to an aryl fluorosulfonate intermediate by reaction with sulfuryl fluoride (SO₂F₂), which is then subjected to nucleophilic fluorination. acs.orgresearchgate.net

Table 3: Comparison of Key Aromatic Fluorination Methods

| Method | Reagent Type | Typical Substrate | Conditions | Key Advantages |

|---|---|---|---|---|

| Electrophilic Fluorination | Electrophilic N-F reagents (e.g., Selectfluor, NFSI) | Electron-rich aromatics (phenols, anilines) | Typically mild, often at room temperature | Direct C-H fluorination is possible |

| Nucleophilic Aromatic Substitution (SₙAr) | Nucleophilic fluoride salts (KF, CsF) | Electron-deficient aromatics with a leaving group (e.g., -NO₂, -Cl) | Often requires high temperatures and polar aprotic solvents (DMSO, DMF) | High regioselectivity determined by the leaving group position |

| Deoxyfluorination of Phenols | Deoxyfluorinating agents (e.g., PhenoFluor) or SO₂F₂/NMe₄F | Phenols and phenol derivatives | Varies from mild to moderate heating | Utilizes readily available phenol starting materials |

Directed Hydroxylation Strategies

The site-selective introduction of a hydroxyl group onto an aromatic ring is a fundamental transformation. While classical methods like electrophilic aromatic substitution exist, modern strategies often rely on directed C-H functionalization to achieve high regioselectivity.

Transition metal-catalyzed C-H hydroxylation has emerged as a significant advancement in synthetic chemistry. nih.gov However, achieving site-selectivity on substituted arenes can remain a challenge. nih.gov An alternative, metal-free approach involves a chelation-assisted C-H hydroxylation mediated by boron species. nih.gov In this method, a directing group, such as an amide, coordinates to a boron reagent, positioning it to facilitate hydroxylation at the ortho C-H bond under mild conditions. nih.gov This strategy offers broad functional group compatibility and provides a direct route to ortho-hydroxylated aromatics. For substrates like fluorophenols, enzymatic or biomimetic hydroxylation can also provide pathways to introduce additional hydroxyl groups, often with high selectivity. researchgate.net

For the specific substitution pattern of this compound, a more convergent synthesis might start from an already functionalized precursor like 3-fluoro-4-hydroxybenzaldehyde (B106929) chemicalbook.com or 3-hydroxy-4-fluorobenzoic acid. google.com These intermediates already possess the required fluorine and hydroxyl groups in the correct positions, simplifying the subsequent steps to form the thioamide.

Targeted Synthesis of this compound Precursors

The primary and most direct precursor for the synthesis of this compound is 3-fluoro-4-hydroxybenzonitrile (B1304121), also known as 4-cyano-2-fluorophenol. The synthesis of this intermediate is crucial and can be achieved through several strategic routes, primarily involving the introduction of a cyano group onto a substituted phenol ring.

One of the most effective methods for synthesizing 3-fluoro-4-hydroxybenzonitrile is through a cyanation reaction of a halogenated precursor. A common starting material for this process is 4-bromo-2-fluorophenol (B1271925). The reaction involves a nucleophilic substitution of the bromine atom with a cyanide group. This transformation is typically achieved using a copper(I) cyanide (CuCN) reagent. The reaction is generally carried out in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at elevated temperatures to facilitate the reaction.

An alternative approach begins with 3-fluorophenol (B1196323). This method involves a two-step process: initial bromination of the 3-fluorophenol to introduce a bromine atom at the para position relative to the hydroxyl group, yielding 4-bromo-3-fluorophenol. This intermediate is then subjected to a cyanation reaction, similar to the one described above, to replace the bromine with a cyano group, thus forming the desired 3-fluoro-4-hydroxybenzonitrile. nih.gov

Once the 3-fluoro-4-hydroxybenzonitrile precursor is obtained, the next critical step is the conversion of the nitrile (-C≡N) group into a carbothioamide (-C(=S)NH₂) group. This transformation, known as thionation, can be accomplished using several established reagents.

A widely used and effective method for the thionation of nitriles is the reaction with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nii.ac.jpresearchgate.net This reaction is typically performed in an anhydrous solvent, such as toluene or tetrahydrofuran (B95107) (THF), often with heating. The efficiency of this conversion can sometimes be enhanced by the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which can activate the nitrile group towards nucleophilic attack. rsc.org Another classical thionating agent that can be employed is phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org This reagent also effectively converts nitriles to thioamides, usually requiring refluxing in a suitable solvent like pyridine or toluene. chemicalbook.com

A different strategy for the conversion of nitriles to thioamides involves the use of sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (B99878) (H₂S) in the presence of a base, such as an amine (e.g., diethylamine) or ammonia, often in an aqueous or alcoholic solvent system. epo.org This method provides a direct route to the primary thioamide from the nitrile precursor under relatively mild conditions.

| Step | Starting Material | Key Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Precursor Synthesis | 4-Bromo-2-fluorophenol | Copper(I) cyanide (CuCN) | 3-Fluoro-4-hydroxybenzonitrile | N-methyl-2-pyrrolidone (NMP), heat |

| Precursor Synthesis (Alternative) | 3-Fluorophenol | 1. Bromine (Br₂) 2. Copper(I) cyanide (CuCN) | 3-Fluoro-4-hydroxybenzonitrile | 1. Organic acid solvent 2. NMP, heat |

| 3-Fluoro-4-hydroxybenzonitrile | Lawesson's Reagent | This compound | Toluene or THF, reflux | |

| 3-Fluoro-4-hydroxybenzonitrile | Phosphorus Pentasulfide (P₄S₁₀) | This compound | Toluene or Pyridine, reflux | |

| 3-Fluoro-4-hydroxybenzonitrile | Sodium Hydrosulfide (NaSH) / H₂S | This compound | Aqueous/alcoholic base (e.g., ammonia) |

Derivatization Strategies for Synthetic Intermediates and Modified Analogs

The synthetic intermediates and the final compound, this compound, possess two key functional groups that are amenable to derivatization: the phenolic hydroxyl group and the thioamide group. These derivatization strategies allow for the creation of a library of modified analogs with potentially altered physicochemical properties.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a versatile handle for modification. Classical derivatization strategies for phenols can be readily applied to intermediates like 3-fluoro-4-hydroxybenzonitrile or the final thioamide product. rsc.org

O-Alkylation (Etherification): The phenolic hydroxyl group can be converted into an ether linkage. This is typically achieved by reacting the phenol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction results in the formation of alkoxy-substituted analogs.

O-Acylation (Esterification): The hydroxyl group can be esterified to form a phenolic ester. This is commonly carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. rsc.orgresearchgate.net This strategy allows for the introduction of various acyl groups, modifying the lipophilicity and electronic properties of the molecule.

Derivatization of the Thioamide Group: The thioamide functional group itself offers several avenues for derivatization, leading to a range of N-substituted and other modified analogs.

N-Alkylation and N-Acylation: The primary thioamide contains nucleophilic nitrogen that can be alkylated or acylated. N-alkylation can be performed using alkyl halides in the presence of a base to yield secondary or tertiary thioamides. rsc.org Similarly, N-acylation with acyl chlorides or anhydrides can produce N-acylthioamides. rsc.org These modifications can significantly impact the hydrogen bonding capabilities and steric profile of the molecule.

Transamidation: Primary thioamides can undergo transamidation reactions with various amines. nih.gov This process involves the exchange of the -NH₂ group of the primary thioamide with a different amine moiety. The reaction can be facilitated by activating the thioamide, for instance, through N-tert-butoxycarbonyl (N-Boc) activation, which destabilizes the C(S)-N bond and makes it more susceptible to nucleophilic attack by an incoming amine. nih.govacs.org This strategy is particularly useful for creating a diverse set of N-substituted thioamide analogs.

Reactions involving the Sulfur Atom: The sulfur atom of the thioamide is nucleophilic and can react with electrophiles. For instance, thioamides can be S-alkylated to form thioimidate salts. Desulfurization reactions can also be employed to convert the thioamide back to an amide or to other functional groups, which can be a useful strategy in multi-step syntheses. Current time information in Washington, DC, US.

| Target Functional Group | Derivatization Strategy | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | O-Alkylation (Etherification) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy Ether (-OR) |

| Phenolic Hydroxyl (-OH) | O-Acylation (Esterification) | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenolic Ester (-OC(O)R) |

| Thioamide (-C(=S)NH₂) | N-Alkylation | Alkyl Halide (e.g., R-Br), Base | N-Alkyl Thioamide (-C(=S)NHR) |

| Thioamide (-C(=S)NH₂) | N-Acylation | Acyl Chloride (e.g., RCOCl), Base | N-Acyl Thioamide (-C(=S)NHCOR) |

| Thioamide (-C(=S)NH₂) | Transamidation | Amine (R₂NH), Activating Agent (e.g., Boc₂O) | N-Substituted Thioamide (-C(=S)NR₂) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and environment can be constructed.

The ¹H NMR spectrum of 3-Fluoro-4-hydroxybenzene-1-carbothioamide is predicted to display distinct signals corresponding to the aromatic protons and the protons of the hydroxyl and thioamide functional groups. The substitution pattern on the benzene (B151609) ring—fluorine at C3, hydroxyl at C4, and carbothioamide at C1—dictates the chemical shifts and coupling patterns of the three aromatic protons at positions C2, C5, and C6.

The proton at C2 is ortho to the carbothioamide group, meta to the fluorine, and para to the hydroxyl group. It is expected to appear as a doublet of doublets due to coupling with the proton at C6 and the fluorine at C3. The proton at C5 is ortho to the hydroxyl group and meta to both the carbothioamide and the fluorine. Its signal is anticipated to be a doublet, primarily due to coupling with the adjacent proton at C6. The proton at C6 is ortho to the fluorine, meta to the hydroxyl group, and para to the carbothioamide. It is expected to present as a doublet of doublets, arising from coupling to the C5 proton and the C3 fluorine.

The protons of the thioamide (-CSNH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | ~7.6 - 7.8 | dd (doublet of doublets) | JH2-H6 (long range), JH2-F3 (~4-6 Hz) |

| H5 | ~7.0 - 7.2 | d (doublet) | JH5-H6 (~8-9 Hz) |

| H6 | ~7.3 - 7.5 | dd (doublet of doublets) | JH6-H5 (~8-9 Hz), JH6-F3 (~8-10 Hz) |

| -OH | Variable (broad) | br s (broad singlet) | N/A |

| -NH₂ | Variable (broad) | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The chemical shifts are influenced by the nature of the attached substituents. The thioamide carbonyl-equivalent carbon (C=S) is expected to be significantly downfield, typically in the range of 190-205 ppm.

The aromatic carbons will exhibit shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine and thioamide groups. A key feature is the signal for C3, which is directly bonded to the fluorine atom. This signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), typically between 240-250 Hz. Other carbons in the ring will also exhibit smaller couplings to the fluorine atom (²JC-F, ³JC-F).

Predicted ¹³C NMR Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C=S | ~195 - 205 | s (singlet) or d (doublet) | ³JC-F may be small |

| C1 | ~125 - 135 | d (doublet) | ²JC-F (~15-25 Hz) |

| C2 | ~115 - 125 | d (doublet) | ²JC-F (~15-25 Hz) |

| C3 | ~150 - 160 | d (doublet) | ¹JC-F (~240-250 Hz) |

| C4 | ~145 - 155 | d (doublet) | ²JC-F (~10-20 Hz) |

| C5 | ~118 - 128 | s (singlet) or d (doublet) | ⁴JC-F is likely small/unresolved |

| C6 | ~110 - 120 | d (doublet) | ³JC-F (~5-10 Hz) |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. rsc.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. The chemical shift of the fluorine in this compound is influenced by the electronic effects of the other substituents on the aromatic ring. For fluoroaromatic compounds, the chemical shifts typically fall within the range of -100 to -170 ppm relative to a standard like CFCl₃. researchgate.netucsb.edu The signal for the fluorine at C3 is expected to be a multiplet, specifically a doublet of doublets of doublets, due to coupling with the ortho proton (H2), the other ortho proton (H4 is replaced by OH, so no coupling), and the meta protons (H5 and H6). However, often it appears as a doublet of doublets due to coupling to the two nearest protons, H2 and H6.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity between adjacent aromatic protons. A cross-peak would be expected between H5 and H6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H2, H5, and H6 in the ¹H NMR spectrum to the signals of C2, C5, and C6 in the ¹³C NMR spectrum, respectively.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The phenolic O-H stretching vibration is expected to appear as a strong, broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. wpmucdn.com The primary thioamide N-H group should give rise to two distinct stretching bands in the 3150-3500 cm⁻¹ region. wpmucdn.com

The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations typically appear as multiple sharp bands in the 1450-1600 cm⁻¹ region. The C=S (thione) stretching vibration is often complex and coupled with other vibrations, but a characteristic band is generally found in the 1000-1250 cm⁻¹ region, though it can sometimes be weaker or fall outside this range. scispace.com A strong absorption band corresponding to the C-F stretch is expected in the 1000-1400 cm⁻¹ range. wpmucdn.com

Predicted IR Absorption Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Thioamide (-NH₂) | 3150 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong (multiple bands) |

| C=S Stretch | Thioamide (C=S) | 1000 - 1250 | Medium |

| C-F Stretch | Aryl-Fluoride | 1000 - 1400 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₆FNOS), the nominal molecular weight is 171.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 171.

The fragmentation of this molecule would likely proceed through several predictable pathways, influenced by the stability of the resulting fragments. Aromatic systems are generally stable, so the molecular ion peak is expected to be relatively intense. libretexts.org Common fragmentation patterns for aromatic amides and related structures often involve the cleavage of bonds adjacent to the carbonyl (or in this case, thiocarbonyl) group. youtube.com

Key expected fragmentation pathways include:

Loss of •NH₂: Cleavage of the C-N bond would result in a fragment with m/z 155.

Loss of the thioamide group: Fragmentation could lead to the loss of the entire carbothioamide side chain, although this is less common as a primary fragmentation step.

Cleavage of the aromatic ring: While aromatic rings are stable, they can undergo fragmentation under high energy conditions, leading to a complex pattern of lower mass ions.

The presence of fluorine would also influence the fragmentation, and fragments containing the fluorine atom would be readily identifiable.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on general fragmentation principles for aromatic amides and thioamides.

| m/z Value | Proposed Fragment | Notes |

| 171 | [C₇H₆FNOS]⁺ | Molecular Ion (M⁺) |

| 155 | [C₇H₅FOS]⁺ | Loss of •NH₂ |

| 127 | [C₆H₄FO]⁺ | Loss of CSNH₂ |

| 99 | [C₅H₄F]⁺ | Further fragmentation of the ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the conjugated thioamide group. Thioamides typically exhibit a high-intensity absorption band at shorter wavelengths and a lower-intensity band at longer wavelengths, which is assigned to a n → π* transition. scispace.com

The presence of the hydroxyl and fluorine substituents on the benzene ring will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiobenzamide (B147508). Phenol itself shows a λmax around 275 nm. docbrown.info The extended conjugation provided by the thioamide group would be expected to shift this to longer wavelengths. It is plausible that the main absorption bands for this compound would appear in the 260-350 nm range. nih.govscispace.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, particularly those with phenolic hydroxyl groups, are known to be fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence properties of this compound would be influenced by the nature of the solvent and the pH, due to the acidic nature of the phenolic proton. It is possible that the compound would exhibit fluorescence with an emission maximum in the blue or green region of the spectrum upon excitation with UV light. researchgate.nethoriba.com

Table 3: Predicted UV-Vis Absorption and Fluorescence Characteristics Values are estimates based on analogous compounds.

| Spectroscopic Parameter | Predicted Value/Range | Associated Transition/Note |

| λmax (Absorption) | 260-350 nm | π → π* transitions of the conjugated aromatic system. |

| λmax (Emission) | 380-450 nm | Dependent on excitation wavelength and solvent environment. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsional angles.

Key structural features that would be determined include:

Planarity: The thioamide group (C(=S)NH₂) is generally planar due to the partial double bond character of the C-N bond. wikipedia.org The analysis would show the degree of planarity and the torsional angle between the aromatic ring and the thioamide plane.

Bond Lengths: The C=S bond in thioamides is significantly longer than a C=O bond in amides, typically around 1.68 Å. The C-N bond is shorter than a typical single bond, reflecting its partial double bond character (around 1.31 Å). wikipedia.org

Intermolecular Interactions: The crystal packing would be dominated by hydrogen bonding. The hydroxyl group and the N-H protons of the thioamide are strong hydrogen bond donors, while the sulfur atom and the nitrogen lone pair are hydrogen bond acceptors. acs.orgnih.gov This would likely lead to the formation of extensive hydrogen-bonded networks, such as dimers or chains, which stabilize the crystal lattice. acs.org

Table 4: Expected Crystallographic Parameters for this compound Illustrative data based on known thioamide structures.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. nih.gov |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. nih.gov |

| C=S Bond Length | ~1.68 Å | Characteristic of a thioamide. wikipedia.org |

| C-N Bond Length | ~1.31 Å | Indicates partial double bond character. wikipedia.org |

| Hydrogen Bonding | O-H···S, N-H···S, N-H···O | Key intermolecular interactions governing crystal packing. acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govaps.org DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to predict its vibrational spectra. researchgate.net

Molecular Geometry Optimization: The geometry of 3-Fluoro-4-hydroxybenzene-1-carbothioamide is optimized to find the most stable arrangement of its atoms. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting structure reveals a planar aromatic ring substituted with fluorine, hydroxyl, and carbothioamide groups. The orientation of the hydroxyl and carbothioamide groups relative to the ring and each other is a key outcome of this optimization.

Vibrational Frequencies: Theoretical vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. The calculated frequencies help in the assignment of experimentally observed spectral bands. For aromatic compounds containing similar functional groups, characteristic vibrational frequencies are well-established. scispace.comresearchgate.netnih.gov The predicted vibrational modes for this compound are summarized in the table below, based on typical frequency ranges for related structures. scispace.comresearchgate.netnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3650 | Stretching of the hydroxyl group bond. scispace.com |

| N-H Stretch | 3300-3500 | Symmetric and asymmetric stretching of the amide N-H bonds. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. scispace.com |

| C=S Stretch | 1100-1300 | Stretching of the carbon-sulfur double bond in the carbothioamide group. nih.gov |

| C-F Stretch | 1000-1300 | Stretching of the carbon-fluorine bond. scispace.comresearchgate.net |

| C-O Stretch | 1200-1300 | Stretching of the carbon-oxygen bond of the hydroxyl group. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comnih.gov Conversely, a large energy gap indicates higher stability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (IP) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. semanticscholar.org |

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbothioamide group and the benzene ring, while the LUMO would also be distributed across the π-system of the aromatic ring.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. nih.gov

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, which are susceptible to electrophilic attack and are favorable sites for interacting with positive charges. nih.gov For this compound, these negative regions are expected to be concentrated around the highly electronegative oxygen, sulfur, and fluorine atoms. Regions of positive electrostatic potential (colored blue) indicate electron-poor areas, which are prone to nucleophilic attack. nih.gov These positive regions are generally found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons of the amide group. Green areas represent regions of neutral potential. nih.gov The MEP surface thus provides a clear, qualitative picture of the molecule's reactive sites.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM))

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface partitions the crystal space, defining the region where a molecule's electron density dominates over the electron density of its neighbors. eurjchem.com By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts, such as hydrogen bonds and van der Waals interactions, can be identified as red spots. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This theory partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de The analysis of critical points in the electron density allows for the characterization of chemical bonds and non-covalent interactions. The presence of a bond path between two atoms is a universal indicator of interaction. wiley-vch.de Properties at the bond critical point (BCP), such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). ijnc.ir

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. These studies involve locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of conformational dynamics and intermolecular interactions.

In the context of drug design, MD simulations are frequently used to investigate the binding of a small molecule (ligand), such as this compound, to a biological target, typically a protein or enzyme. nih.gov These simulations can assess the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and characterize the network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. The dynamic behavior and conformational flexibility of both the ligand and the target can be analyzed to provide a more realistic understanding of the binding event than is available from static docking studies alone. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Hydroxybenzene 1 Carbothioamide

Reactivity at the Carbothioamide Moiety

The carbothioamide group (–C(=S)NH2) is a critical determinant of the molecule's reactivity profile. Compared to its amide analogue, the thioamide functional group exhibits enhanced reactivity toward both nucleophiles and electrophiles. nih.gov This heightened reactivity stems from the lower electronegativity and greater polarizability of sulfur compared to oxygen, which influences the electronic distribution within the C=S bond.

The carbon atom of the carbothioamide group is electrophilic and susceptible to attack by nucleophiles. Thioamides are generally more reactive towards nucleophiles than their corresponding amides. nih.gov Nucleophilic addition to the thiocarbonyl carbon results in the formation of a tetrahedral intermediate. The outcome of this addition depends on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can lead to the displacement of the amino group or the sulfur atom. The stability of the tetrahedral intermediate plays a crucial role in these reactions. rsc.org

A general strategy to enhance the reactivity of thioamides towards nucleophilic attack involves their activation. For example, N-activation of the thioamide, such as through reaction with Boc-anhydride, can decrease the resonance between the nitrogen lone pair and the C=S bond. This "ground-state-destabilization" weakens the C(S)–N bond and makes the thiocarbonyl carbon more susceptible to nucleophilic addition. rsc.orgresearchwithrutgers.com

In a study on the ring-opening reactions of bicyclobutanes, thioamides have been shown to act as effective nucleophiles. The reaction proceeds through the tautomeric form of the thioamide, which then participates in a nucleophilic substitution reaction. This highlights the ability of the thioamide moiety to engage in reactions as a nucleophile under specific conditions. acs.org

The carbothioamide group possesses two primary sites for electrophilic attack: the sulfur and nitrogen atoms, both of which have lone pairs of electrons. The sulfur atom is generally the more nucleophilic and softer site, making it the preferred target for soft electrophiles. wikipedia.org Alkylation and acylation reactions, for instance, typically occur at the sulfur atom to form thioimidate esters or related species. wikipedia.org

The nitrogen atom, being harder and less nucleophilic than the sulfur, is less prone to electrophilic attack. However, under certain conditions, particularly with hard electrophiles, reactions at the nitrogen can occur. Protonation, for example, can occur on either the sulfur or nitrogen atom, influencing the subsequent reactivity of the molecule. wikipedia.org

A common transformation of thioamides is desulfurization, which converts the thiocarbonyl group into a carbonyl group, yielding the corresponding amide. This transformation can be achieved using a variety of oxidizing agents. One efficient method involves the use of a hydrogen peroxide/zirconium(IV) chloride (H2O2/ZrCl4) reagent system. organic-chemistry.org This system offers high chemoselectivity and rapid conversion under mild conditions. organic-chemistry.org Another approach utilizes visible light and a photosensitizer, such as chlorophyll, to generate singlet oxygen, which then effects the desulfurization under aerobic conditions. rsc.org Other reagents, like tetrabutylammonium (B224687) periodate, have also been employed for the facile desulfurization of thioamides to amides under mild, aprotic conditions. scispace.com

Hydrogenative desulfurization of thioamides can lead to the formation of amines. This reductive process typically requires a catalyst and a hydrogen source. For example, iron-catalyzed hydrosilylation under blue light irradiation can selectively cleave the C=S bond to afford amines. researchgate.net

| Desulfurization Method | Reagents | Product | Key Features |

| Oxidation | H2O2/ZrCl4 | Amide | High efficiency, good chemoselectivity, mild conditions. organic-chemistry.org |

| Photo-oxidation | Visible light, Chlorophyll, Air | Amide | Metal-free, environmentally benign, mild conditions. rsc.org |

| Oxidation | Tetrabutylammonium periodate | Amide | Mild, aprotic conditions. scispace.com |

| Hydrogenation | Iron catalyst, Phenylsilane, Blue light | Amine | Selective C=S bond cleavage. researchgate.net |

Transamidation of thioamides involves the exchange of the amino group with another amine. This transformation is challenging due to the stability of the C(S)–N bond. However, methods have been developed to facilitate this process, often involving the activation of the thioamide. One strategy is the N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides. This activation destabilizes the thioamide bond, making it susceptible to nucleophilic attack by an incoming amine, leading to the cleavage of the original C(S)–N bond and the formation of a new one. rsc.orgnih.gov This process allows for the conversion of one thioamide into another under mild conditions and with high chemoselectivity. nih.govresearchgate.net

The key steps in this transamidation process are:

N-Activation: The thioamide is activated, for example, by reaction with Boc-anhydride, to decrease the resonance stabilization of the C(S)-N bond. rsc.orgrsc.org

Nucleophilic Addition: A nucleophilic amine attacks the activated thiocarbonyl carbon. rsc.org

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling the original amino group as a leaving group. rsc.org

This methodology has been shown to be applicable to a broad range of thioamides and amines, including for late-stage functionalization of complex molecules. nih.gov

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom at the 3-position and the hydroxyl group at the 4-position of the benzene (B151609) ring significantly modulate the ring's reactivity, particularly towards electrophilic aromatic substitution. These substituents exert both inductive and resonance effects.

In contrast, the hydroxyl group (–OH) is a strongly activating substituent. While oxygen is also electronegative and exerts an inductive electron-withdrawing effect, its ability to donate a lone pair of electrons to the aromatic ring via resonance is a much more dominant effect (+R > -I). libretexts.org This strong resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating, Ortho, Para-Directing libretexts.org |

| -OH | Electron-Withdrawing (-I) | Strong Electron-Donating (+R) | Strongly Activating, Ortho, Para-Directing libretexts.org |

| -C(=S)NH2 | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Deactivating, Meta-Directing |

Activation of Neighboring Functional Groups

Conversely, the carbothioamide group is expected to be electron-withdrawing, reducing the electron density on the ring. This electronic push-pull relationship between the para-substituted hydroxyl and carbothioamide groups can lead to nuanced reactivity, potentially activating or deactivating specific sites within the functional groups themselves for certain reactions, although detailed studies on this specific interaction in 3-Fluoro-4-hydroxybenzene-1-carbothioamide are not extensively documented.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in the molecule.

Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide anion. numberanalytics.combyjus.com In this compound, the acidity of the hydroxyl group is further enhanced by the presence of two electron-withdrawing groups: the fluorine atom and the carbothioamide group. numberanalytics.comsips.org.in These groups help to delocalize and stabilize the negative charge of the phenoxide ion formed upon deprotonation. byjus.comlibretexts.org

Treatment with a base, such as sodium hydroxide (B78521) or triethylamine (B128534), readily deprotonates the hydroxyl group to form the corresponding phenoxide anion. umich.edupharmaxchange.info This anion is a potent nucleophile and a key intermediate for subsequent functionalization reactions at the oxygen atom. umich.edu

Table 1: Estimated Acidity of Phenolic Compounds

| Compound | pKa | Effect of Substituent(s) |

|---|---|---|

| Phenol (B47542) | ~10.0 | Reference |

| p-Nitrophenol | 7.15 | Strongly electron-withdrawing (-NO₂) group increases acidity. libretexts.org |

| o-Chlorophenol | ~8.6 | Electron-withdrawing (-Cl) group increases acidity. sips.org.in |

| This compound | Estimated <10.0 | Combined electron-withdrawing effects of -F and -CSNH₂ are expected to increase acidity relative to phenol. |

The nucleophilic phenoxide anion, generated in situ, readily participates in O-alkylation and O-acylation reactions. umich.edu

O-Alkylation: Reaction of the phenoxide with alkyl halides (e.g., ethyl bromoacetate) in a suitable solvent like acetone (B3395972) results in the formation of the corresponding ether. umich.edunih.gov This reaction typically proceeds via an Sₙ2 mechanism. pharmaxchange.info The choice of solvent can be critical, as protic solvents may shield the phenoxide oxygen through hydrogen bonding, potentially leading to competitive C-alkylation at the aromatic ring. pharmaxchange.infopnnl.gov

O-Acylation: Acylation of the hydroxyl group can be achieved using various acylating agents. For instance, p-hydroxythiobenzamides react with acyl chlorides, such as acryloyl chloride and cinnamoyl chloride, to yield the corresponding O-acylated products. umich.eduresearchgate.net Similarly, reaction with carbamoyl (B1232498) chlorides or isocyanates in the presence of a base like triethylamine or pyridine (B92270) leads to the formation of carbamates. umich.eduresearchgate.net

Table 2: Examples of O-Alkylation and O-Acylation on Related p-Hydroxythiobenzamides

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | Ethyl bromoacetate | Ether (Ester) | umich.edu |

| O-Acylation | Acryloyl chloride | Acrylate Ester | umich.edu |

| O-Acylation | Cinnamoyl chloride | Cinnamate Ester | umich.edu |

| O-Acylation (Carbamoylation) | N,N-disubstituted carbamoyl chlorides | Carbamate | umich.edu |

| O-Acylation (Carbamoylation) | Isocyanates | Carbamate | umich.edu |

The hydroxyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at specific positions on the aromatic ring. nih.gov While many directing groups are effective for activating proximate C-H bonds (ortho-position), the development of methods for activating more remote C-H bonds is an active area of research. nih.govnih.govacs.org In the context of this compound, the hydroxyl group could potentially direct a metal catalyst to the C5 position. This process often involves the coordination of the metal (e.g., Palladium) to the hydroxyl group, which then facilitates the cleavage of the adjacent C-H bond. nih.gov Such strategies provide a powerful tool for the late-stage functionalization of complex molecules. rsc.orgrsc.org

Reactions Involving the Aromatic Ring System

The aromatic ring itself is a site for various substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and position of this substitution are controlled by the activating/deactivating and directing nature of the substituents already on the ring. imperial.ac.uklibretexts.orgmasterorganicchemistry.com

The directing effects of the substituents in this compound are as follows:

-OH (Hydroxyl): A strongly activating, ortho, para-director. libretexts.orgmsu.edu

-F (Fluoro): A weakly deactivating, ortho, para-director. youtube.comyoutube.com

-CSNH₂ (Carbothioamide): Expected to be a deactivating, meta-director due to the electron-withdrawing nature of the thiocarbonyl group. youtube.comyoutube.com

In this polysubstituted system, the powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate the regioselectivity of the reaction. msu.edu The positions ortho to the hydroxyl group are C3 and C5. The C3 position is already substituted with a fluorine atom. The position para to the hydroxyl group is C1, which is occupied by the carbothioamide group. Therefore, electrophilic attack is strongly favored at the C5 position, the only available position that is ortho to the strongly activating hydroxyl group.

Halogenation: Phenols are highly activated rings and can undergo halogenation, such as bromination, even without a Lewis acid catalyst. byjus.comwikipedia.org Treatment of this compound with an electrophilic halogen source (e.g., Br₂ in a non-polar solvent) would be expected to yield the 5-halo derivative as the major product. numberanalytics.com

Nitration: Nitration of phenols can be achieved with dilute nitric acid at low temperatures. byjus.comacs.org For this compound, this reaction would be predicted to introduce a nitro group (-NO₂) at the C5 position. Using concentrated nitric acid could lead to oxidation or polynitration, although the deactivating effects of the -F and -CSNH₂ groups might mitigate this to some extent compared to phenol itself. google.comias.ac.inlibretexts.org

Table 3: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH | C4 | Strongly Activating | Ortho, Para |

| -F | C3 | Weakly Deactivating | Ortho, Para |

| -CSNH₂ | C1 | Deactivating (Predicted) | Meta (Predicted) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for arylboronic acids, analogous tomdpi.comresearchgate.net)

The thioamide functionality of this compound opens avenues for its participation in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.orgorganic-chemistry.org While direct experimental data on the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the reactivity of thioamides in analogous transformations provides a strong basis for predicting its behavior. One of the most relevant transformations is the desulfitative cross-coupling, where the sulfur atom of the thioamide is displaced to form a new C-C bond with a suitable coupling partner, such as an arylboronic acid. nih.gov

This type of reaction is typically catalyzed by palladium complexes and often requires a copper(I) cofactor to facilitate the C-S bond cleavage and subsequent transmetalation. nih.gov The general mechanism for such a reaction, analogous to the Suzuki-Miyaura coupling, involves an oxidative addition of a metal catalyst to a substrate, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.govresearchgate.net

For this compound, a plausible Suzuki-type coupling reaction would involve its reaction with various arylboronic acids in the presence of a palladium catalyst and a copper(I) salt. This would lead to the formation of 3-fluoro-4-hydroxy-N-(aryl)benzamides, effectively replacing the thioamide sulfur with an aryl group from the boronic acid. The reaction would likely proceed under neutral conditions, which is an advantage for substrates with sensitive functional groups. nih.gov

The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are critical for the success of such couplings. researchgate.net For similar transformations involving thioamides, palladium catalysts with phosphine (B1218219) ligands have been shown to be effective. nih.gov The reaction temperature can also play a significant role, with microwave irradiation sometimes employed to reduce reaction times and improve yields. nih.gov

A hypothetical reaction scheme for the Suzuki-type coupling of this compound with an arylboronic acid is presented below:

Scheme 1: Hypothetical Suzuki-Type Coupling of this compound

The scope of this transformation would be expected to be broad, accommodating a variety of substituents on the arylboronic acid. Electron-donating and electron-withdrawing groups on the arylboronic acid could influence the reaction efficiency and yield.

Below is an interactive data table summarizing potential outcomes of the Suzuki-type coupling of this compound with different arylboronic acids, based on findings for analogous thioamide couplings. nih.gov

| Arylboronic Acid Partner | Potential Product | Expected Yield Range (%) |

| Phenylboronic acid | 3-Fluoro-4-hydroxy-N-phenylbenzamide | 70-85 |

| 4-Methylphenylboronic acid | 3-Fluoro-4-hydroxy-N-(p-tolyl)benzamide | 75-90 |

| 4-Methoxyphenylboronic acid | 3-Fluoro-4-hydroxy-N-(4-methoxyphenyl)benzamide | 65-80 |

| 4-Chlorophenylboronic acid | N-(4-chlorophenyl)-3-fluoro-4-hydroxybenzamide | 60-75 |

| 3,5-Dimethylphenylboronic acid | N-(3,5-dimethylphenyl)-3-fluoro-4-hydroxybenzamide | 70-85 |

It is important to note that these are projected outcomes based on the known reactivity of similar compounds. nih.gov Further research through experimental studies would be necessary to confirm the viability and optimize the conditions for these specific transformations of this compound. The development of such cross-coupling protocols would significantly enhance the synthetic utility of this compound, allowing for the creation of a diverse library of substituted benzamide (B126) derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the fluorine and hydroxyl substituents on the benzene ring of this compound could also influence its reactivity in cross-coupling reactions. The fluorine atom, being an electron-withdrawing group, might affect the electronic properties of the aromatic ring and its susceptibility to oxidative addition in certain catalytic cycles. arkat-usa.org

In addition to Suzuki-type couplings, other metal-catalyzed cross-coupling reactions could also be envisaged for this compound. For instance, intramolecular cyclization reactions to form benzothiazole (B30560) derivatives could be a competing or desired pathway under specific catalytic conditions. The resulting benzothiazole could then be a substrate for further cross-coupling reactions.

Advanced Analytical Methodologies and Derivatization for Characterization

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating and quantifying 3-Fluoro-4-hydroxybenzene-1-carbothioamide. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly suitable method for the analysis of this compound. Its primary advantage is the ability to analyze compounds in a liquid mobile phase at ambient or slightly elevated temperatures, thus avoiding potential thermal degradation.

For polar aromatic compounds such as this, reversed-phase HPLC (RP-HPLC) is the most common approach. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The retention of this compound on the column can be finely tuned by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of acid, such as formic acid, to the mobile phase is often employed to suppress the ionization of the phenolic hydroxyl group, resulting in improved peak shape and reproducibility. mdpi.com Techniques like Hydrophilic Interaction Chromatography (HILIC) can also be employed to enhance the retention of very polar analytes by using a polar stationary phase with a mobile phase rich in a less polar organic solvent. waters.com

Detection in LC is commonly achieved using a UV-Vis detector, as the aromatic ring and thioamide group in the molecule are expected to absorb UV light. For more selective and sensitive analysis, LC can be coupled with mass spectrometry (LC-MS). mdpi.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Ideal for separating polar to moderately nonpolar compounds. |

| Stationary Phase | Octadecylsilane (C18) | Provides sufficient hydrophobic interaction for retention. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for the elution of a wide range of compounds with varying polarities. |

| Mobile Phase Modifier | Formic Acid (0.1%) | Suppresses ionization of the phenolic group to ensure sharp, symmetrical peaks. |

| Detection | UV-Vis, Mass Spectrometry (MS) | Aromatic structure allows for UV detection; MS provides mass information for definitive identification. |

Direct analysis of this compound by gas chromatography (GC) is challenging. GC requires analytes to be volatile and thermally stable to be vaporized in the heated injector port and transported through the column by a carrier gas. researchgate.net The presence of the polar hydroxyl (-OH) and thioamide (-C(=S)NH2) groups in the molecule leads to strong intermolecular hydrogen bonding, which significantly decreases its volatility and increases its boiling point. sepscience.com

When injected directly, polar compounds like this can interact strongly with active sites (e.g., residual silanol (B1196071) groups) on the column surface, leading to poor chromatographic performance, including broad, tailing peaks and low response. researchgate.netresearchgate.net Furthermore, thioamides and related compounds can be susceptible to thermal degradation or rearrangement in the high-temperature environment of the GC injector, potentially forming byproducts that complicate analysis. researchgate.netscirp.orgscirp.org Therefore, for successful GC analysis of this compound, chemical derivatization is generally considered an essential prerequisite. researchgate.netjfda-online.com

Strategies for Chemical Derivatization in Analytical Contexts

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For this compound, derivatization is primarily employed to enable or enhance its analysis by GC-MS and, in some cases, to improve detection in LC. nih.gov The primary targets for derivatization are the active hydrogens of the phenolic hydroxyl and thioamide groups.

To make this compound amenable to GC analysis, derivatization aims to replace the polar -OH and -NH protons with nonpolar, bulky groups. This modification blocks hydrogen bonding, thereby increasing the compound's volatility and thermal stability. jfda-online.com

Two of the most common derivatization strategies for this purpose are silylation and acylation. researchgate.netnih.gov

Silylation: This involves reacting the compound with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The resulting TMS derivative is significantly more volatile and less polar, leading to improved peak shape and elution characteristics in GC. nih.gov The ease of derivatizing functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, suggesting the phenolic hydroxyl would be readily derivatized. sigmaaldrich.com

Acylation: This method introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). Fluorinated anhydrides are frequently used because they create derivatives that are highly volatile and can be sensitively detected by an electron capture detector (ECD). jfda-online.com

| Strategy | Reagent | Abbreviation | Target Functional Groups | Benefit |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Increases volatility and thermal stability. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH2 | Increases volatility; fluoroacyl derivatives enhance ECD detection. jfda-online.com |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | -OH (phenolic) | Creates stable derivatives with high electron capture response. |

Derivatization can significantly enhance the sensitivity and specificity of mass spectrometric (MS) detection, particularly in LC-MS. One advanced strategy is charge reversal derivatization. This technique is designed to modify a molecule that typically ionizes poorly or forms negative ions into a derivative that readily forms positive ions, which are often detected with greater sensitivity in electrospray ionization (ESI) mass spectrometry.

For this compound, the phenolic hydroxyl group is acidic and would typically lose a proton to form a negative ion ([M-H]⁻) in negative-ion mode ESI. A charge reversal strategy would involve reacting the phenolic group with a derivatizing reagent that contains a permanently positively charged moiety, such as a quaternary ammonium (B1175870) group. This permanently "tags" the molecule with a positive charge, ensuring efficient ionization in positive-ion mode ESI ([M+H]⁺). This approach can lead to a dramatic increase in signal intensity and improved limits of detection. longdom.org This strategy also tends to decrease the polarity of the parent compound, which can improve its retention and separation in reversed-phase chromatography. longdom.org

Derivatization can be used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors, respectively. This is particularly useful when the native compound has a low molar absorptivity or does not fluoresce, or when analyzing trace amounts in a complex matrix where higher sensitivity and selectivity are required.

The thioamide group itself possesses unique spectroscopic properties, with a UV absorption maximum that is red-shifted compared to its corresponding amide. nih.govnih.gov This intrinsic property can serve as a spectroscopic probe. However, for enhanced detection, derivatization reagents containing highly fluorescent groups, such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), could be reacted with the amine functionality of the thioamide group (after appropriate optimization) to create a highly fluorescent derivative. This would allow for quantification at much lower concentrations. In more advanced applications, specific tags can be introduced for other detection methods, such as attaching a metal-containing tag for analysis by HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The structural elucidation and sensitive detection of this compound are effectively achieved through the use of hyphenated analytical techniques. These methods, which couple the separation power of chromatography with the specificity of mass spectrometry, are indispensable for the unambiguous identification and quantification of the compound in various matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for this purpose, each offering distinct advantages for the analysis of this polar, aromatic thioamide.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the direct analysis of this compound due to the compound's polarity, which makes it amenable to reversed-phase liquid chromatography without the need for derivatization. The combination of a C18 stationary phase with a polar mobile phase allows for excellent retention and separation. Electrospray ionization (ESI) is the preferred ionization method, as it is a soft ionization technique that typically yields a prominent molecular ion, which is crucial for molecular weight determination.

In a representative LC-MS analysis, the compound would be separated on a C18 column using a gradient elution. The mobile phase would likely consist of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid such as formic acid to facilitate protonation and enhance the ESI signal in positive ion mode. rsc.orghplc.euchromatographyonline.com High-resolution mass spectrometry, for instance, using a time-of-flight (TOF) or Orbitrap mass analyzer, would provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Gas Temp. | 350 °C |

| Source Temperature | 120 °C |

| Mass Range | 50-500 m/z |

| Data Acquisition | MS and MS/MS (tandem mass spectrometry) modes |

Under these conditions, tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the protonated molecule ([M+H]⁺). The resulting fragmentation pattern provides valuable structural information. For this compound (C₇H₆FNOS), the expected protonated molecular ion would be at an m/z of approximately 172.02.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Possible Fragment Structure |

| 172.02 | 155.02 | NH₃ (Ammonia) | [C₇H₅FOS]⁺ |

| 172.02 | 139.00 | H₂S (Hydrogen Sulfide) | [C₇H₅FNO]⁺ |

| 172.02 | 125.01 | CSNH₂ (Thioformamide) | [C₆H₄FO]⁺ (Fluorophenoxy cation) |

| 125.01 | 97.00 | CO (Carbon Monoxide) | [C₅H₄F]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound by GC-MS presents a greater challenge due to the compound's low volatility and the presence of polar functional groups (hydroxyl and thioamide). nih.govnih.gov Direct analysis is often difficult, leading to poor peak shape and thermal degradation in the injector or column. epa.gov Therefore, a derivatization step is typically required to increase the compound's volatility and thermal stability. oup.comchromtech.com

Silylation is a common derivatization technique for compounds with active hydrogens, such as those in hydroxyl and amine groups. Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar -OH and -NH₂ groups into their less polar and more volatile trimethylsilyl (TMS) ether and TMS-thioamide counterparts, respectively.

Following derivatization, the resulting compound can be readily analyzed on a standard nonpolar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. thermofisher.comscielo.org.mx Electron ionization (EI) at 70 eV is the standard ionization technique for GC-MS, which typically produces a complex fragmentation pattern that serves as a chemical "fingerprint," allowing for confident identification through library matching or manual interpretation. docbrown.info

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Heat at 70 °C for 30 minutes |

| GC System | Gas Chromatograph with Split/Splitless Injector |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Mass Range | 40-600 m/z |

| Data Acquisition | Full Scan |

The mass spectrum of the di-TMS derivative of this compound would show a molecular ion ([M]⁺) corresponding to the derivatized compound. The fragmentation pattern would be characterized by losses of methyl groups and other fragments related to the TMS moieties and the original aromatic structure.

Table 4: Predicted Key Mass Fragments for Di-TMS-Derivatized this compound

| m/z Value | Proposed Fragment Identity |

| 315 | [M]⁺: Molecular ion of the di-TMS derivative |

| 300 | [M-15]⁺: Loss of a methyl group (CH₃) from a TMS group |

| 226 | [M - 89]⁺: Loss of •Si(CH₃)₃ |

| 198 | [M - 117]⁺: Loss of •CSN(Si(CH₃)₃) |

| 73 | [Si(CH₃)₃]⁺: Trimethylsilyl cation (often a base peak in silylated compounds) |

Potential Research Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Molecule Synthesis

The 3-Fluoro-4-hydroxybenzene-1-carbothioamide molecule is a promising candidate as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Thioamides are well-established precursors in the synthesis of various heterocycles. nih.gov The presence of the reactive carbothioamide group, along with the hydroxyl and fluoro substituents on the benzene (B151609) ring, offers multiple sites for chemical modification and cyclization reactions.

For instance, the carbothioamide group can participate in cycloaddition reactions to form five- or six-membered heterocyclic rings containing sulfur and nitrogen. The hydroxyl group can be alkylated or acylated to introduce further diversity, while the fluorine atom can influence the regioselectivity of reactions and the properties of the final products. The synthesis of related p-hydroxythiobenzamides has been demonstrated, highlighting the accessibility of this class of compounds for further synthetic explorations. researchgate.netchemicalbook.com